molecular formula C5H11BrClN B1376212 2-(Bromomethyl)pyrrolidine hydrochloride CAS No. 1353973-53-1

2-(Bromomethyl)pyrrolidine hydrochloride

Cat. No.: B1376212
CAS No.: 1353973-53-1
M. Wt: 200.5 g/mol
InChI Key: NEFSLCGUFCCMOZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyrrolidine hydrochloride is an organic compound with the molecular formula C5H11BrClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)pyrrolidine hydrochloride typically involves the bromination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with formaldehyde and hydrobromic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Aqueous or organic solvents like dichloromethane

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyrrolidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of pyrrolidine-2-carboxylic acid or related compounds.

    Reduction: Formation of 2-methylpyrrolidine.

Scientific Research Applications

2-(Bromomethyl)pyrrolidine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)pyrrolidine hydrochloride involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the synthesis of various derivatives and in studying enzyme-substrate interactions.

Comparison with Similar Compounds

  • 2-(Chloromethyl)pyrrolidine hydrochloride
  • 2-(Bromomethyl)pyridine hydrochloride
  • 2-(Bromomethyl)-6-methylpyridine

Comparison: 2-(Bromomethyl)pyrrolidine hydrochloride is unique due to its pyrrolidine ring, which imparts distinct steric and electronic properties compared to pyridine derivatives. The presence of the bromomethyl group makes it a versatile intermediate for further functionalization, distinguishing it from its chloromethyl counterpart, which may exhibit different reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

2-(bromomethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFSLCGUFCCMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CBr.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735230
Record name 2-(Bromomethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353973-53-1
Record name Pyrrolidine, 2-(bromomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353973-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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